Oxypendyl dihydrochloride

Description

These salts are often used to improve solubility, stability, or bioavailability in pharmaceuticals and industrial applications. This article will extrapolate general properties of dihydrochloride compounds and compare structurally or functionally similar compounds from the evidence.

Properties

CAS No. |

17297-82-4 |

|---|---|

Molecular Formula |

C20H28Cl2N4OS |

Molecular Weight |

443.4 g/mol |

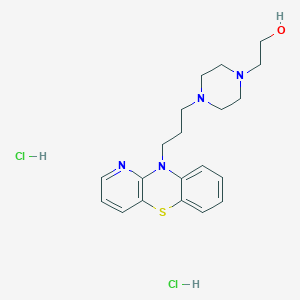

IUPAC Name |

2-[4-(3-pyrido[3,2-b][1,4]benzothiazin-10-ylpropyl)piperazin-1-yl]ethanol;dihydrochloride |

InChI |

InChI=1S/C20H26N4OS.2ClH/c25-16-15-23-13-11-22(12-14-23)9-4-10-24-17-5-1-2-6-18(17)26-19-7-3-8-21-20(19)24;;/h1-3,5-8,25H,4,9-16H2;2*1H |

InChI Key |

KALFCGDVOYGROY-UHFFFAOYSA-N |

SMILES |

C1CN(CCN1CCCN2C3=CC=CC=C3SC4=C2N=CC=C4)CCO.Cl.Cl |

Canonical SMILES |

C1CN(CCN1CCCN2C3=CC=CC=C3SC4=C2N=CC=C4)CCO.Cl.Cl |

Other CAS No. |

17297-82-4 |

Origin of Product |

United States |

Comparison with Similar Compounds

Key Comparisons:

Structural Diversity :

Therapeutic vs. Analytical Use :

- Safety Profiles: S-(2-(Dimethylamino)ethyl) Isothiourinium Dihydrochloride is flagged as a sensitizer under EU regulations, contrasting with the relatively low-risk profiles of Diphenhydramine Hydrochloride and Putrescine Dihydrochloride .

Regulatory Status :

Notes and Limitations

Absence of Direct Data on Oxypendyl Dihydrochloride: None of the provided evidence references this compound. Comparisons are based on analogous dihydrochloride salts.

Generalization of Properties : Dihydrochloride salts share traits like enhanced solubility, but pharmacological effects depend on the base molecule.

Safety and Handling : Compounds like Dyclonine Hydrochloride require strict medical supervision upon exposure, whereas others (e.g., Putrescine Dihydrochloride ) are handled routinely in labs .

Regulatory Variability: Use restrictions (e.g., S-(2-(Dimethylamino)ethyl) Isothiourinium Dihydrochloride) highlight the importance of compliance with regional guidelines .

Q & A

Basic Research Questions

Q. What are the recommended storage conditions for Oxypendyl dihydrochloride to ensure stability in experimental settings?

- This compound should be stored in tightly sealed containers at temperatures specified by the manufacturer (typically 2–8°C or room temperature, depending on hygroscopicity). Avoid exposure to moisture, light, and incompatible substances (e.g., strong oxidizers). Regularly verify stability via HPLC or NMR to detect degradation products, especially if stored long-term .

Q. Which analytical techniques are most effective for quantifying this compound purity in research samples?

- High-Performance Liquid Chromatography (HPLC) with UV detection is standard for purity assessment (>99% purity thresholds). Mass spectrometry (MS) confirms molecular identity, while Nuclear Magnetic Resonance (NMR) resolves structural integrity. Cross-reference Certificate of Analysis (COA) data from suppliers like Cayman Chemical or Sigma-Aldrich for validation .

Q. How should researchers handle this compound to minimize occupational exposure risks?

- Use nitrile gloves, lab coats, and safety goggles. Conduct experiments in fume hoods with adequate ventilation. For airborne particles, employ NIOSH-approved respirators. Decontaminate spills with inert absorbents and avoid direct skin contact, as hydrochloride salts can irritate mucous membranes .

Advanced Research Questions

Q. How can researchers optimize the synthesis of this compound to improve yield without compromising pharmacological activity?

- Employ Design of Experiments (DoE) to test reaction parameters (temperature, solvent polarity, stoichiometry). Use chiral resolution techniques if stereochemistry impacts activity. Validate intermediates via LC-MS and compare pharmacokinetic profiles (e.g., bioavailability, half-life) between synthesis batches .

Q. What strategies are recommended for reconciling contradictory data on this compound’s efficacy across different in vivo models?

- Conduct meta-analyses to identify confounding variables (e.g., dosage regimes, species-specific metabolism). Validate findings using orthogonal assays (e.g., Western blot for target engagement vs. behavioral endpoints). Publish negative results to clarify contextual limitations .

Q. How does the dihydrochloride salt form influence Oxypendyl’s solubility and pharmacokinetic properties compared to its free base?

- The dihydrochloride form enhances aqueous solubility via ionic interactions, improving oral bioavailability. Compare dissolution rates in simulated gastric fluid (pH 1.2) and intestinal fluid (pH 6.8) using USP apparatus. Assess salt stability under accelerated conditions (40°C/75% RH) to predict shelf-life .

Q. What in vitro models are most predictive of this compound’s mechanism of action in neurological disorders?

- Use primary neuronal cultures or induced pluripotent stem cell (iPSC)-derived neurons to assess receptor binding (e.g., dopamine, serotonin). Pair patch-clamp electrophysiology with calcium imaging to quantify ion channel modulation. Cross-validate with transgenic animal models to confirm target specificity .

Q. How can researchers address batch-to-batch variability in this compound’s bioactivity?

- Implement Quality-by-Design (QbD) principles during manufacturing. Characterize each batch with tandem MS/MS and differential scanning calorimetry (DSC) to detect impurities. Use standardized cell-based assays (e.g., IC50 determinations) to correlate physicochemical properties with biological activity .

Methodological Guidance

- For experimental design : Align hypothesis testing with OECD guidelines for preclinical studies. Include positive/negative controls and power analyses to ensure statistical rigor .

- For data contradiction analysis : Apply Bradford Hill criteria (e.g., temporality, biological gradient) to distinguish artifacts from true pharmacological effects .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.